6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid
Description
6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid is a spirocyclic compound featuring a pyrimidine ring substituted with a trifluoromethyl group and a carboxylic acid moiety. Its core structure includes a 6-azaspiro[3.4]octane scaffold, which confers conformational rigidity and influences binding interactions in biological systems.
Properties
IUPAC Name |
6-[4-(trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c14-13(15,16)9-2-5-17-11(18-9)19-6-8(10(20)21)12(7-19)3-1-4-12/h2,5,8H,1,3-4,6-7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFILFYIGQILJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C(=O)O)C3=NC=CC(=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The azaspirooctane moiety is then constructed through a series of cyclization reactions. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, are often employed to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be utilized to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring or the azaspirooctane structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction and methanesulfonic acid for cyclization . Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents onto the pyrimidine ring.
Scientific Research Applications
6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: The compound’s unique structure makes it a candidate for developing new pharmaceuticals.
Industry: It is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The azaspirooctane structure provides additional binding sites, increasing the compound’s overall efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Variations
The following table summarizes key structural differences and similarities between the target compound and analogues:
Key Observations:
Trifluoromethyl vs. Fluorinated Aromatics : The target compound’s trifluoromethylpyrimidine group distinguishes it from analogues with fluorinated benzyl (e.g., 2,5-difluorobenzyl in ) or pyrimidoindole (e.g., dual fluorine in ). The CF3 group improves electron-withdrawing properties and steric bulk compared to simple fluorine substituents .
Spiro Ring Modifications: The diazaspiro[3.4]octane core is conserved, but substituents at the 6-position vary (e.g., cyanopyridine in , Boc-protected amine in ). These modifications influence solubility and target engagement.
Physicochemical Properties
- Solubility : The Boc-protected analogue () is less polar (logP ~1.5 inferred) compared to the target carboxylic acid, which likely has higher aqueous solubility due to ionization at physiological pH .
- Stability : The trifluoromethyl group in the target compound may confer resistance to oxidative metabolism compared to compounds with methyl or benzyl groups .
Biological Activity
6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C12H14F3N3O2
- Molecular Weight: 273.25 g/mol
- CAS Number: 105640-02-6
The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Target Interactions
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies.
- Receptor Modulation : It acts as a modulator for certain receptors, which may lead to altered signaling pathways associated with pain and inflammation.
Biological Activity Data
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of similar compounds, it was found that derivatives of spiro compounds exhibited significant inhibition of IL-1β-induced inflammatory responses in vitro. The tested compound demonstrated a comparable efficacy profile with lower toxicity than traditional NSAIDs, suggesting its potential as a safer alternative for chronic inflammatory conditions.
Case Study 2: Cancer Cell Lines
Research involving various cancer cell lines revealed that this compound significantly reduced cell viability in glioma and breast cancer cells through apoptosis induction pathways. The compound's mechanism involved the activation of caspase-dependent pathways, indicating its potential role as an anticancer agent.
Pharmacological Implications
The diverse biological activities of this compound position it as a promising candidate for drug development. Its ability to modulate inflammatory pathways while exhibiting low cytotoxicity could lead to formulations aimed at treating conditions such as arthritis and cancer.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-[4-(trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid?
- Methodological Answer : The synthesis of spirocyclic compounds often involves cyclization strategies. For example, EP 4,374,877 A2 describes the use of Suzuki-Miyaura coupling to introduce pyrimidine substituents onto spiro scaffolds . Key steps include:
- Step 1 : Preparation of the azaspiro[3.4]octane core via intramolecular cyclization of a precursor containing a trifluoromethylpyrimidine moiety.
- Step 2 : Carboxylic acid functionalization at the 8-position using protecting-group chemistry (e.g., tert-butyl ester deprotection under acidic conditions).
- Validation : Monitor reaction progress via LC-MS and confirm regioselectivity using NMR .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Methodological Answer : Solubility challenges arise from the hydrophobic trifluoromethylpyrimidine group. Strategies include:
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound integrity while avoiding precipitation.
- pH adjustment : The carboxylic acid group (pKa ~3–4) allows for solubility enhancement in neutral or mildly basic buffers (e.g., PBS pH 7.4).
- Stability testing : Perform accelerated degradation studies under varying pH and temperature conditions, analyzed via HPLC-UV .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- / NMR : Assign spirocyclic protons (δ 3.5–4.5 ppm) and pyrimidine aromatic signals (δ 8.0–9.0 ppm). The trifluoromethyl group ( NMR) typically resonates at δ -60 to -70 ppm .
- X-ray crystallography : Resolve the spirocyclic conformation and hydrogen-bonding interactions (see analogous structures in ) .
- HRMS : Confirm molecular formula (e.g., ) with <2 ppm mass error .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Divergent results may stem from assay conditions or receptor model assumptions. For example:
- Receptor-specific effects : Computational studies (e.g., molecular docking) can identify binding pocket variations, as seen in hybrid receptor-response models .
- Data normalization : Use internal controls (e.g., reference agonists/antagonists) to standardize activity measurements. EP 4,374,877 A2 highlights spirocyclic compounds’ selectivity for kinase targets, suggesting cross-reactivity screening is essential .
- Meta-analysis : Apply multivariate regression to isolate confounding variables (e.g., cell line variability, solvent effects) .
Q. What in silico approaches are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME prediction : Use software like SwissADME to estimate logP (≈2.5), permeability (Caco-2 model), and CYP450 inhibition. The carboxylic acid group may enhance renal clearance but reduce BBB penetration.
- Molecular dynamics (MD) : Simulate interactions with serum albumin to predict plasma protein binding. emphasizes hybrid modeling (wet-lab + computational) for improved accuracy .
Q. How can structure-activity relationship (SAR) studies be designed to optimize target engagement?
- Methodological Answer :
- Core modifications : Compare analogs with varying spiro ring sizes (e.g., azaspiro[3.4]octane vs. azaspiro[4.5]decane) to assess conformational flexibility .
- Substituent screening : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., Cl, CFH) and evaluate potency via IC assays.
- Protease stability : Introduce methyl or cyclopropyl groups to the spiro scaffold to mitigate metabolic oxidation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values for kinase inhibition?
- Methodological Answer :
- Assay validation : Replicate experiments using identical kinase isoforms (e.g., JAK2 vs. JAK3) and ATP concentrations (e.g., 1 mM vs. 10 µM).
- Orthogonal assays : Confirm inhibition via Western blot (phosphorylation status) alongside enzymatic activity assays.
- Batch variability : Test multiple synthetic batches to rule out impurities (e.g., HPLC purity ≥95%) .
Experimental Design Considerations
Q. What controls are essential for in vivo efficacy studies?
- Methodological Answer :
- Vehicle controls : Include cohorts treated with DMSO/PBS to account for solvent effects.
- Positive controls : Use clinically approved kinase inhibitors (e.g., ruxolitinib for JAK targets) to benchmark activity.
- Dose-ranging : Test 3–5 doses to establish a dose-response curve and identify off-target effects (e.g., liver enzyme elevation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
